molecular formula C27H35N5O4S B1679425 Ro 0437626 CAS No. 134362-79-1

Ro 0437626

Cat. No.: B1679425
CAS No.: 134362-79-1
M. Wt: 525.7 g/mol
InChI Key: JHRSGCIIDRWHCD-UARRHKHWSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Ro 0437626 are not widely documented in the available literature.
    • Industrial production methods remain proprietary, limiting our knowledge of large-scale synthesis.
  • Chemical Reactions Analysis

    • Ro 0437626 likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions are not explicitly reported, but further research may reveal additional details.
    • Major products resulting from these reactions are not well-documented.
  • Scientific Research Applications

    • Ro 0437626 has potential applications in several fields:

        Chemistry: As a tool compound for studying purinergic signaling pathways.

        Biology: Investigating P2X1 receptor function and downstream effects.

        Medicine: Exploring therapeutic implications, although specific clinical applications are not yet established.

        Industry: Its use in drug discovery and development may be explored.

  • Mechanism of Action

  • Comparison with Similar Compounds

    • Ro 0437626’s uniqueness lies in its selectivity for P2X1 receptors.
    • Similar compounds include other P2X receptor antagonists, but none match its specific profile.

    Properties

    IUPAC Name

    N-[(2R)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-1H-benzimidazole-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H35N5O4S/c33-23(17-10-11-17)24(34)21(12-16-6-2-1-3-7-16)31-26(35)22(13-18-14-37-15-28-18)32-27(36)25-29-19-8-4-5-9-20(19)30-25/h4-5,8-9,14-17,21-24,33-34H,1-3,6-7,10-13H2,(H,29,30)(H,31,35)(H,32,36)/t21-,22+,23-,24+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JHRSGCIIDRWHCD-UARRHKHWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(CC1)CC(C(C(C2CC2)O)O)NC(=O)C(CC3=CSC=N3)NC(=O)C4=NC5=CC=CC=C5N4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CCC(CC1)C[C@@H]([C@H]([C@H](C2CC2)O)O)NC(=O)[C@@H](CC3=CSC=N3)NC(=O)C4=NC5=CC=CC=C5N4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H35N5O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20470221
    Record name N-[(2R)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-1H-benzimidazole-2-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20470221
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    525.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    134362-79-1
    Record name N-[(2R)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-1H-benzimidazole-2-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20470221
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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